molecular formula C20H20Cl2FNO2 B11139173 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(4-fluorobenzyl)-2-methylpropanamide

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(4-fluorobenzyl)-2-methylpropanamide

Cat. No.: B11139173
M. Wt: 396.3 g/mol
InChI Key: WGPACGKWRSTEFU-UHFFFAOYSA-N
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Description

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-N-[(4-fluorophenyl)methyl]-2-methylpropanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorocyclopropyl group, a phenoxy group, and a fluorophenylmethyl group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-N-[(4-fluorophenyl)methyl]-2-methylpropanamide typically involves multiple steps. One common approach is the reaction of 2,2-dichlorocyclopropylphenol with 4-fluorobenzylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with 2-methylpropanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-N-[(4-fluorophenyl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorocyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-N-[(4-fluorophenyl)methyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-N-[(4-fluorophenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2,4-Dichlorophenoxy)phenoxy]propionic acid: Known for its herbicidal properties.

    Ciprofibrate: A hypolipidemic agent containing a similar dichlorocyclopropyl group.

Uniqueness

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-N-[(4-fluorophenyl)methyl]-2-methylpropanamide is unique due to its combination of a dichlorocyclopropyl group and a fluorophenylmethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H20Cl2FNO2

Molecular Weight

396.3 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-[(4-fluorophenyl)methyl]-2-methylpropanamide

InChI

InChI=1S/C20H20Cl2FNO2/c1-19(2,18(25)24-12-13-3-7-15(23)8-4-13)26-16-9-5-14(6-10-16)17-11-20(17,21)22/h3-10,17H,11-12H2,1-2H3,(H,24,25)

InChI Key

WGPACGKWRSTEFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCC1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

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